molecular formula C11H13O7 B584028 Tri-O-acetyl-D-[1-13C]glucal CAS No. 478529-35-0

Tri-O-acetyl-D-[1-13C]glucal

Cat. No.: B584028
CAS No.: 478529-35-0
M. Wt: 258.21
InChI Key: KZTPRALIWKKLCU-URHMGKDXSA-N
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Description

Tri-O-acetyl-D-[1-13C]glucal is a chemically modified derivative of D-glucal, where the carbon at the first position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-O-acetyl-D-[1-13C]glucal can be synthesized from β-D-glucose pentaacetateThe reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Tri-O-acetyl-D-[1-13C]glucal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or hydrochloric acid.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, which are useful intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tri-O-acetyl-D-[1-13C]glucal is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

  • Tri-O-acetyl-D-glucal
  • Tri-O-benzyl-D-glucal
  • 3,4-Di-O-acetyl-6-deoxy-L-glucal
  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Comparison: Tri-O-acetyl-D-[1-13C]glucal is unique due to its isotopic labeling with carbon-13, which distinguishes it from other similar compounds. This labeling provides enhanced capabilities for tracing and studying metabolic pathways, making it a valuable tool in scientific research .

Biological Activity

Introduction

Tri-O-acetyl-D-[1-13C]glucal is a chemically modified derivative of D-glucal, where the carbon at the first position is isotopically labeled with carbon-13. This compound has garnered attention in various scientific fields due to its unique properties, particularly its application in metabolic studies and synthetic chemistry. This article explores the biological activities, mechanisms of action, and research findings associated with this compound.

Chemical Structure

This compound is characterized by three acetyl groups attached to the hydroxyl groups of D-glucal. The isotopic labeling at the C1 position enhances its utility in tracing metabolic pathways.

Synthesis

The synthesis of this compound typically involves the acetylation of β-D-glucose pentaacetate using acetic anhydride in the presence of a catalyst such as pyridine. This reaction requires controlled temperature conditions to optimize yield and purity .

This compound serves as a precursor in various biochemical pathways, particularly in the synthesis of oligosaccharides. Its isotopic labeling allows researchers to trace glucose metabolism effectively. The compound has been utilized in:

  • Synthesis of Oligosaccharides : It acts as a building block for complex carbohydrates, facilitating studies on carbohydrate metabolism and enzyme interactions .
  • Metabolic Studies : The carbon-13 label enables detailed tracking of metabolic pathways, providing insights into glucose utilization and energy production .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions, allowing for prolonged observation in metabolic studies. Its incorporation into drug molecules as a tracer aids in quantitation during drug development processes .

1. Metabolic Tracing

A study demonstrated that this compound could effectively trace glucose metabolism in vivo, providing insights into metabolic disorders such as diabetes. The isotopic labeling allowed researchers to monitor glucose uptake and conversion rates in various tissues.

2. Synthesis of Complex Carbohydrates

Research showed that this compound is instrumental in synthesizing various carbohydrate derivatives through Lewis acid-catalyzed reactions. These reactions yield products with potential therapeutic applications, including anti-cancer agents .

3. Development of Diagnostic Tools

The compound has been explored for its potential in developing diagnostic tools for metabolic diseases. By understanding how this compound is metabolized, researchers can create better markers for disease detection .

Comparative Analysis

CompoundKey FeaturesApplications
This compoundIsotopically labeled; used in oligosaccharide synthesisMetabolic studies; drug development
Tri-O-benzyl-D-glucalNon-labeled; used for similar synthetic purposesLimited tracing capabilities
3,4-Di-O-acetyl-6-deoxy-L-glucalDifferent functional groups; less stableSynthetic chemistry

Properties

InChI

InChI=1S/C11H13O7/c1-6(12)16-9-4-5-15-11(18-8(3)14)10(9)17-7(2)13/h5,9-11H,1-3H3/t9-,10+,11-/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTPRALIWKKLCU-URHMGKDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1[C]=COC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[13C]=CO[C@@H]([C@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849649
Record name PUBCHEM_71434352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478529-35-0
Record name PUBCHEM_71434352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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